N-Fmoc-4-methoxy-DL-tryptophan

Description

Contextualization within Unnatural Amino Acid Chemistry

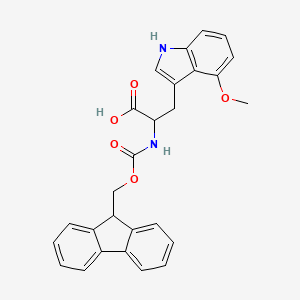

Unnatural amino acids (UAAs) are amino acid derivatives that are not among the 20 proteinogenic amino acids. Their integration into peptides and proteins allows for the creation of novel structures with enhanced or entirely new functionalities. N-Fmoc-4-methoxy-DL-tryptophan is a prime example of a UAA, featuring two key modifications: a methoxy (B1213986) group (-OCH3) at the 4-position of the indole (B1671886) ring and a fluorenylmethyloxycarbonyl (Fmoc) group attached to the alpha-amino group.

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS). nih.gov Its presence allows for the controlled, stepwise assembly of amino acids into a peptide chain. nih.gov The use of Fmoc-protected amino acids has become a cornerstone of modern peptide chemistry, facilitating the synthesis of complex peptides with high purity and yield. nih.gov

The "DL" designation indicates that the compound is a racemic mixture, containing both the D- and L-stereoisomers. While much of the research into biologically active peptides focuses on the enantiomerically pure L-form, which is the configuration found in natural proteins, the DL-mixture can be utilized in various research applications, including in the generation of peptide libraries for screening purposes and in material science where stereospecificity may not be a critical factor.

Significance as a Specialized Building Block for Complex Biomolecular Architectures

The true significance of this compound lies in the unique properties conferred by the 4-methoxy modification of the tryptophan side chain. This modification can influence the electronic properties, hydrophobicity, and hydrogen-bonding capabilities of the amino acid. These subtle changes can have profound effects on the structure and function of a peptide into which it is incorporated.

A prominent example of its application is in the total synthesis of argyrins, a family of macrocyclic peptides with potent biological activities. rsc.orgnottingham.ac.uk Research has demonstrated that the (S)-4-methoxy-tryptophan residue is crucial for the antiproteasomal and antibacterial activities of argyrin A. rsc.orgnottingham.ac.uk The synthesis of argyrin and its analogues often employs N-Fmoc-4-methoxy-L-tryptophan as a key building block, highlighting the importance of this specific modification for achieving the desired biological effect. nottingham.ac.uk The methoxy group at the 4-position has been shown to be essential for the potent growth-inhibitory effects of argyrin derivatives in human cancer cell lines. nottingham.ac.uk

Overview of Research Trajectories Involving Modified Tryptophan Derivatives

The study of this compound is part of a broader research effort into the effects of modifying tryptophan residues in peptides. Tryptophan's unique indole side chain makes it a target for a variety of chemical modifications aimed at fine-tuning the properties of peptides. These modifications can impact a peptide's conformation, stability, and interaction with biological targets.

Research trajectories in this area include:

Structure-Activity Relationship (SAR) Studies: By synthesizing analogues of biologically active peptides with different tryptophan modifications, researchers can probe the specific interactions that are critical for activity. For instance, the synthesis of argyrin analogues with various substituted tryptophans has provided valuable insights into the role of the 4-methoxy group. rsc.orgscispace.com

Development of Novel Therapeutic Agents: The unique properties of modified tryptophans can be exploited to design peptides with improved therapeutic profiles, such as enhanced stability against enzymatic degradation or increased target specificity.

Biophysical Probes: The introduction of specific modifications to the tryptophan indole ring can alter its fluorescent properties, allowing it to be used as a sensitive probe to study peptide folding, binding, and dynamics. nih.gov

A facile and robust synthetic route to access optically pure N-Fmoc-4-methoxy-tryptophan and its analogues has been developed, which is crucial for advancing these research efforts. nottingham.ac.uk This involves a chiral Strecker amino acid synthesis, which allows for the efficient production of these valuable building blocks. nottingham.ac.uk

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-24-12-6-11-22-25(24)16(14-28-22)13-23(26(30)31)29-27(32)34-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-12,14,21,23,28H,13,15H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSDXBIBJWXMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration of N Fmoc 4 Methoxy Dl Tryptophan into Peptidic and Peptidomimetic Structures

Principles and Evolution of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. This approach simplifies the purification process, as excess reagents and byproducts can be easily washed away after each reaction step.

The most widely adopted strategy in modern SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. This method utilizes the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acid and acid-labile protecting groups, typically derived from tert-butyl alcohol, for the side chains of trifunctional amino acids. The iterative cycle of Fmoc deprotection with a mild base, typically piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid, allows for the efficient assembly of long peptide sequences.

The Fmoc strategy offers several distinct advantages that have contributed to its widespread adoption, particularly in the context of automated peptide synthesis. The mild conditions required for Fmoc group removal are compatible with a wide range of sensitive amino acid side chains and modifications, which is a significant improvement over the harsher acidolytic cleavage of the Boc (tert-butyloxycarbonyl) group used in older strategies. mdpi.com This compatibility is crucial for the synthesis of complex peptides, including those with post-translational modifications like glycosylation and phosphorylation, which are often unstable under strongly acidic conditions. nih.gov

A key principle underpinning the success of the Fmoc/tBu strategy is the concept of orthogonality. Orthogonal protecting groups are sets of protecting groups that can be removed under distinct chemical conditions without affecting each other. In Fmoc/tBu SPPS, the α-amino protecting group (Fmoc) is base-labile, while the side-chain protecting groups (e.g., tBu, Boc, Trt) and the linker attaching the peptide to the resin are acid-labile. nih.gov This orthogonality ensures that the side chains remain protected throughout the iterative cycles of Fmoc deprotection and coupling, preventing unwanted side reactions.

This strategy provides a robust framework for the synthesis of complex peptides and allows for selective deprotection of certain side chains while the peptide is still attached to the resin, enabling site-specific modifications such as cyclization or the attachment of labels. The careful selection of a compatible set of orthogonal protecting groups is therefore critical for the successful synthesis of a target peptide.

Table 1: Common Side-Chain Protecting Groups in Fmoc/tBu SPPS

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition |

| Aspartic Acid, Glutamic Acid | t-Butyl (tBu) | Strong Acid (e.g., TFA) |

| Lysine, Tryptophan | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) |

| Serine, Threonine, Tyrosine | t-Butyl (tBu) | Strong Acid (e.g., TFA) |

| Cysteine, Histidine, Asparagine, Glutamine | Trityl (Trt) | Strong Acid (e.g., TFA) |

| Arginine | Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | Strong Acid (e.g., TFA) |

Methodological Challenges and Remedial Strategies in SPPS Incorporation

The incorporation of non-standard amino acids like N-Fmoc-4-methoxy-DL-tryptophan presents specific challenges that require careful consideration and optimization of the standard SPPS protocol. These challenges primarily revolve around maintaining the stereochemical integrity of the chiral center, ensuring efficient coupling reactions, and preventing unwanted side reactions.

Racemization, the conversion of a chiral amino acid from one enantiomer to a mixture of both, is a significant concern in peptide synthesis as it can lead to the formation of diastereomeric peptides that are difficult to separate and may have altered biological activity. americanpeptidesociety.org The risk of racemization is highest during the activation step of the amino acid's carboxyl group, which is necessary for peptide bond formation. The use of a racemic mixture, as indicated by the "DL" in this compound, introduces a fundamental challenge if a stereochemically pure peptide is the target. In such cases, the resulting peptide will be a complex mixture of diastereomers.

However, if the intention is to synthesize a peptide library with stereochemical diversity, a racemic precursor can be advantageous. When incorporating a single enantiomer is desired, starting with an enantiomerically pure N-Fmoc-4-methoxy-L-tryptophan or N-Fmoc-4-methoxy-D-tryptophan is essential. Even with an enantiopure starting material, racemization can still occur during the coupling reaction.

Several strategies can be employed to minimize racemization:

Choice of Coupling Reagent: The selection of the coupling reagent plays a crucial role. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives, or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are known to suppress racemization by forming active esters that are less prone to epimerization. americanpeptidesociety.org

Reaction Conditions: Careful control of the reaction temperature and the amount of base used is critical. Lower temperatures and the use of sterically hindered bases can help to reduce the rate of racemization. nih.gov

Pre-activation Time: Minimizing the time the amino acid spends in its activated state before coupling can also limit the extent of racemization.

Table 2: Common Coupling Reagents and Their Impact on Racemization

| Coupling Reagent | Additive | Racemization Potential |

| DIC/HOBt | HOBt | Low |

| HBTU/HOBt | HOBt | Low |

| HATU/HOAt | HOAt | Very Low |

| DIC/Oxyma | Oxyma | Very Low |

As the peptide chain elongates on the solid support, it can adopt secondary structures, leading to inter- and intra-chain hydrogen bonding. This can cause the peptide-resin matrix to collapse and aggregate, making the reactive sites inaccessible for subsequent deprotection and coupling steps. This phenomenon, known as on-resin aggregation, is a major cause of failed or low-yield syntheses, particularly for long or hydrophobic sequences. The presence of the bulky and aromatic indole (B1671886) ring of tryptophan can contribute to aggregation through π-stacking interactions.

Several strategies have been developed to mitigate on-resin aggregation:

Chaotropic Agents: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can disrupt secondary structures and improve solvation of the peptide chain.

"Difficult Sequence" Solvents: Using solvent mixtures with higher polarity or hydrogen-bonding capacity, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), can help to solvate the growing peptide chain and prevent aggregation.

Backbone Protection: The introduction of a temporary protecting group on the backbone amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can effectively disrupt inter-chain hydrogen bonding. nih.gov

Pseudoprolines: The incorporation of pseudoproline dipeptides at specific positions in the peptide sequence can introduce a "kink" in the backbone, disrupting the formation of regular secondary structures.

A variety of side reactions can occur during Fmoc-SPPS, leading to the formation of impurities that can be difficult to remove from the final product. One of the most common and problematic side reactions is the formation of aspartimide, which occurs at aspartic acid residues, particularly when they are followed by a glycine (B1666218), serine, or asparagine residue. nih.gov This base-catalyzed cyclization reaction can lead to racemization of the aspartic acid residue and the formation of β- and D-aspartyl peptides upon ring opening. nih.gov

While this compound itself does not form an aspartimide, the principles of preventing base-catalyzed side reactions are relevant to its successful incorporation. The electron-rich nature of the 4-methoxy-substituted indole ring may make it more susceptible to certain side reactions, such as oxidation or alkylation, compared to the standard Boc-protected tryptophan. Indoles with electron-donating substituents have been noted to be more labile to acid-mediated decomposition. rsc.org

General strategies to minimize side reactions include:

Optimized Deprotection Conditions: Using weaker bases or shorter deprotection times for the Fmoc removal can reduce the incidence of base-catalyzed side reactions.

Side-Chain Protection of Tryptophan: For tryptophan residues, the indole nitrogen is typically protected with a Boc group to prevent side reactions such as alkylation during the final acid cleavage step. It is crucial to ensure that the 4-methoxy group does not interfere with the stability or removal of this protecting group.

Use of Scavengers: During the final cleavage of the peptide from the resin with strong acid (e.g., trifluoroacetic acid, TFA), scavengers such as triisopropylsilane (B1312306) (TIS) and water are added to quench reactive cationic species that can otherwise modify sensitive residues like tryptophan. peptide.com

Optimization of Coupling Reagents and Deprotection Conditions

The successful incorporation of this compound into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) hinges on the careful selection of coupling reagents and deprotection conditions. The unique structure of this amino acid, particularly the electron-rich 4-methoxy-indole side chain, necessitates strategies to maximize coupling efficiency while minimizing potential side reactions.

Coupling Reagents: The goal of the coupling step is the efficient formation of a peptide bond between the carboxyl group of the incoming this compound and the free amine of the resin-bound peptide chain. The choice of reagent can significantly impact reaction time, yield, and the preservation of stereochemical integrity. Common classes of coupling reagents used in Fmoc-SPPS include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

For sterically unhindered amino acids, standard reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often sufficient. However, for modified amino acids or during challenging coupling steps, more potent reagents are preferred. Aminium/uronium reagents such as HBTU, TBTU, and HATU are widely used due to their high reactivity and ability to suppress racemization. Phosphonium salts like PyBOP and PyAOP are also highly effective, particularly for coupling sterically hindered residues. Given the modified nature of this compound, high-efficiency reagents are generally recommended to ensure complete incorporation.

| Reagent Class | Examples | General Characteristics | Notes for Tryptophan Derivatives |

|---|---|---|---|

| Carbodiimides | DCC, DIC (+ HOBt/Oxyma) | Cost-effective, widely used. Forms an insoluble urea (B33335) byproduct (DCC). | Generally effective, but may require longer reaction times. Additives are crucial to minimize racemization. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | High coupling efficiency, rapid reaction times. Byproducts are water-soluble. | Highly recommended for efficient coupling. HATU is particularly potent and useful for difficult sequences. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. Particularly effective for sterically hindered couplings. | Excellent choice to ensure high coupling yields and minimize side reactions. |

Deprotection Conditions: The removal of the temporary Nα-Fmoc protecting group is typically achieved using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds via a β-elimination mechanism. While this is a standard and generally robust procedure, the tryptophan indole nucleus is sensitive to certain side reactions, particularly during the final acidic cleavage step.

During repetitive piperidine treatments, the primary concern is not typically with the 4-methoxy-indole side chain itself, but rather with side reactions that can occur at other points in the synthesis, such as aspartimide formation if an aspartic acid residue is present.

The most significant challenges arise during the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups, which is typically performed with strong acids like trifluoroacetic acid (TFA). The electron-donating methoxy (B1213986) group can further activate the indole ring, making it highly susceptible to alkylation by carbocations generated from other protecting groups (e.g., tert-butyl from Boc, OtBu, or Pbf groups) or the resin linker. To prevent this, a "scavenger" cocktail is essential.

| Reagent Cocktail | Composition | Application Notes | |

|---|---|---|---|

| TFA / TIPS / H₂O | 95% / 2.5% / 2.5% | A common general-purpose cocktail. Triisopropylsilane (TIPS) is an effective carbocation scavenger. | |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% | A robust cocktail for complex peptides containing multiple sensitive residues, including tryptophan. Ethanedithiol (EDT) is a soft nucleophile that helps protect tryptophan. |

| TFA / EDT / H₂O / TIS | 94% / 2.5% / 2.5% / 1% | Another effective combination for protecting tryptophan-containing peptides from degradation during cleavage. |

To circumvent modification of the indole ring during synthesis and cleavage, an alternative strategy involves using a derivative where the indole nitrogen is itself protected, for instance, with an acid-labile Boc group (Fmoc-Trp(Boc)-OH). This approach effectively shields the indole ring from electrophilic attack during TFA treatment. The same principle applies to 4-methoxy-tryptophan, where the use of N-Fmoc-Nin-Boc-4-methoxy-DL-tryptophan would provide enhanced protection for this sensitive residue.

Rational Design and Synthesis of Modified Peptides and Peptidomimetics

Synthesis of Neuropeptide Analogues Incorporating this compound

Neuropeptides are a diverse class of signaling molecules that mediate a wide array of physiological processes. The synthesis of neuropeptide analogues containing non-proteinogenic amino acids is a key strategy for developing research tools and potential therapeutic agents with modified properties, such as enhanced receptor selectivity, increased stability against enzymatic degradation, or altered agonist/antagonist activity.

Tryptophan residues in neuropeptides like Substance P and enkephalins are often critical for receptor binding and signal transduction. nih.govnih.govwikipedia.orgmdpi.comwikipedia.org Modifying the indole ring, for example by introducing a 4-methoxy group, can alter the electronic and steric properties of the side chain, potentially leading to novel pharmacological profiles. The methoxy group can influence binding affinity by participating in new hydrogen bonds or by altering hydrophobic interactions within the receptor's binding pocket.

While the incorporation of modified tryptophan derivatives is a well-established approach in medicinal chemistry, specific examples detailing the synthesis of neuropeptide analogues using this compound are not extensively documented in publicly available literature. However, the synthesis would follow standard Fmoc-SPPS protocols. For instance, in the synthesis of an enkephalin analogue [Tyr-Gly-Gly-X-Leu], the this compound would be incorporated at the fourth position using the optimized coupling conditions previously described. Subsequent cleavage and purification would yield the desired modified neuropeptide for biological evaluation. nih.gov The development of such analogues remains an active area of research aimed at dissecting structure-activity relationships (SAR) and designing peptides with tailored biological functions. nih.govnih.gov

Engineering of Antimicrobial Peptides with Enhanced Properties

The rise of antibiotic-resistant bacteria has spurred research into new classes of antimicrobial agents, including antimicrobial peptides (AMPs). Engineering AMPs by incorporating modified amino acids is a powerful strategy to enhance their potency, broaden their spectrum of activity, and improve their stability.

A salient example of this approach is found in the natural product Argyrin A, a macrocyclic peptide whose structure features an (S)-4-methoxy-tryptophan residue. Argyrin A and its analogue Argyrin B exhibit potent antibacterial activity, notably against the opportunistic pathogen Pseudomonas aeruginosa. nih.govresearchgate.net This activity stems from their ability to inhibit bacterial protein synthesis by targeting and trapping the translation elongation factor G (EF-G) on the ribosome. nih.gov

Structure-activity relationship studies have underscored the critical role of the 4-methoxy-tryptophan residue in the antimicrobial action of the argyrin family. The modification is not merely a structural placeholder; it is an active contributor to the peptide's biological function. The methoxy group is believed to be involved in key interactions within the binding pocket on EF-G, and its presence is directly correlated with the high inhibitory potency of the peptide. This demonstrates how the rational incorporation of N-Fmoc-4-methoxy-tryptophan can be used to engineer peptides with specific and enhanced antimicrobial properties.

| Bacterial Species | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa PAO1 | 8 nih.gov |

| Stenotrophomonas maltophilia | 4 nih.gov |

| Acinetobacter baumannii | >64 nih.gov |

The data indicate that while Argyrin B is potent against P. aeruginosa and S. maltophilia, it is inactive against A. baumannii, suggesting that differences in the target protein (EF-G) across bacterial species are a key determinant of its spectrum of activity. nih.gov

Chemical Synthesis of Macrocyclic Peptides Featuring Modified Tryptophan Residues (e.g., Argyrin A)

The chemical synthesis of complex macrocyclic peptides like Argyrin A provides a compelling case study for the integration of this compound. The total synthesis of such molecules is a significant undertaking that relies on a robust and flexible synthetic strategy, typically combining solid-phase synthesis for the linear precursor followed by a solution-phase macrocyclization step.

The synthesis of Argyrin A and its analogues has been accomplished using a modern Fmoc/tBu solid-phase chemistry approach. The key steps in this process are:

Synthesis of the Building Block: A crucial prerequisite is the efficient preparation of the optically pure N-Fmoc-(S)-4-methoxy-tryptophan building block. This is often achieved through multi-step organic synthesis, which may involve an enzymatic resolution or an asymmetric synthesis to establish the correct stereochemistry.

Solid-Phase Peptide Synthesis (SPPS): The linear octapeptide precursor of Argyrin A is assembled stepwise on a solid support (e.g., a 2-chlorotrityl chloride resin). Each cycle of the synthesis involves the deprotection of the N-terminal Fmoc group with piperidine, followed by the coupling of the next Fmoc-protected amino acid in the sequence, including the N-Fmoc-(S)-4-methoxy-tryptophan residue, using potent coupling reagents like HBTU or HATU.

Cleavage from Resin: Once the linear sequence is fully assembled, the peptide is cleaved from the solid support using a TFA-based cocktail containing appropriate scavengers to protect the sensitive 4-methoxy-tryptophan side chain and other residues. This yields the fully deprotected linear peptide.

Macrocyclization: The final and often most challenging step is the head-to-tail cyclization of the linear peptide. This is typically performed under high-dilution conditions in solution to favor the intramolecular reaction over intermolecular polymerization. A coupling reagent, such as DPPA (diphenylphosphoryl azide) or PyBOP, is used to facilitate the formation of the final amide bond, yielding the macrocyclic structure of Argyrin A.

This synthetic route provides access not only to the natural product itself but also to a wide range of analogues for SAR studies, enabling researchers to probe the specific functional contributions of the 4-methoxy-tryptophan residue and other structural components.

Advanced Applications in Biochemical and Biomolecular Research

Noncanonical Amino Acid Mutagenesis and Genetic Code Expansion Methodologies

The introduction of noncanonical amino acids (ncAAs) into proteins provides a powerful method to endow them with new chemical and physical properties. Genetic code expansion is a key technology in synthetic biology that allows for the site-specific incorporation of ncAAs, moving beyond the 20 canonical amino acids used in natural protein synthesis mdpi.com. This process typically involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a specific ncAA and a unique codon, often a nonsense or quadruplet codon, thereby directing its insertion into a growing polypeptide chain mdpi.comnih.gov.

The site-selective incorporation of 4-methoxy-tryptophan into recombinant proteins is achieved through methodologies that expand the genetic code. A primary strategy is the use of nonsense suppression, particularly amber (TAG) codon suppression, where an orthogonal aaRS is evolved to specifically charge a suppressor tRNA with 4-methoxy-tryptophan nih.gov. This charged tRNA then recognizes the amber codon in an mRNA sequence and inserts the ncAA, rather than terminating translation.

Another advanced approach involves the use of quadruplet codons, which can expand the number of available codons for ncAA incorporation up to 256 nih.govsciencedaily.com. This method requires engineering ribosomes and tRNAs that can efficiently decode four-base codons, offering a greater capacity for introducing multiple, distinct ncAAs into a single protein sciencedaily.comeurekalert.org. The successful incorporation of various tryptophan analogues, such as 6-chlorotryptophan and 5-bromotryptophan, into proteins with high fidelity demonstrates the robustness of these systems for integrating modified tryptophans like the 4-methoxy derivative nih.gov. The N-Fmoc protecting group is crucial for the chemical synthesis of the amino acid itself and for its use in solid-phase peptide synthesis, though it must be removed before the amino acid can be used in cellular incorporation systems.

Table 1: Methodologies for Genetic Code Expansion

| Methodology | Codon Type | Key Components | Efficiency |

|---|---|---|---|

| Nonsense Suppression | Triplet (e.g., UAG) | Orthogonal aaRS/tRNA pair | High for single ncAA |

| Frameshift Suppression | Quadruplet (e.g., UAGN) | Engineered tRNA, Modified ribosome | Moderate to High |

Incorporating ncAAs like 4-methoxy-tryptophan into enzymes is a powerful strategy for creating novel biocatalysts. By replacing a canonical amino acid in an enzyme's active site with an ncAA, researchers can alter its substrate specificity, enhance its catalytic efficiency, or introduce entirely new chemical reactions nih.gov. The methoxy (B1213986) group of 4-methoxy-tryptophan, being an electron-donating group, can modify the electronic environment of the active site, potentially stabilizing transition states or altering the pKa of nearby residues.

For example, the enzyme tryptophan synthase (TrpB) has been engineered to catalyze the synthesis of various tryptophan analogues acs.org. This demonstrates the potential for enzymes to accommodate and utilize modified indoles. By applying directed evolution techniques to enzymes containing 4-methoxy-tryptophan, it is possible to generate biocatalysts with expanded functional repertoires for applications in chemical synthesis and biotechnology nih.govacs.org.

Mechanistic Investigations of Enzymes and Protein Function

The precise substitution of canonical amino acids with ncAAs provides an unparalleled tool for dissecting the mechanisms of enzyme action and protein function. N-Fmoc-4-methoxy-DL-tryptophan is particularly useful in this regard due to the unique spectroscopic and chemical properties conferred by the 4-methoxyindole (B31235) side chain.

Tryptophan is a natural fluorescent amino acid, but in proteins with multiple tryptophans, distinguishing the signals from individual residues is challenging nih.gov. Replacing a native tryptophan with an analogue like 4-methoxy-tryptophan, which possesses distinct photophysical properties, allows for site-specific monitoring of protein conformation and dynamics nih.govnih.gov. The methoxy group alters the electronic structure of the indole (B1671886) ring, typically resulting in a red-shift in the fluorescence spectrum relative to tryptophan nih.govpsu.edu.

This spectral shift enables researchers to use techniques like Förster Resonance Energy Transfer (FRET) to measure distances and track conformational changes within a protein or between interacting proteins nih.gov. Studies with other tryptophan analogues have shown they can be incorporated with minimal perturbation to the protein's structure or function, making them reliable probes for studying the relationship between protein dynamics and biological activity nih.govpsu.edu.

Table 2: Spectroscopic Properties of Tryptophan and Selected Analogues

| Compound | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Key Feature |

|---|---|---|---|---|

| L-Tryptophan | ~280 | ~350 | ~70 | Natural fluorophore |

| 4-Fluorotryptophan | ~290 | ~350 | ~60 | Minimal perturbation, sensitive to environment |

| 5-Hydroxytryptophan | ~295 | ~340 | ~45 | Fluorescent probe with redox activity nih.gov |

| Benzothienylalanine | ~290 | ~346 | ~56 | Blue-shifted emission, large Stokes shift nih.gov |

| 4-Methoxy-tryptophan | Red-shifted (predicted) | Red-shifted (predicted) | Variable | Environment-sensitive probe |

Note: Specific values for 4-Methoxy-tryptophan are predicted based on the properties of similar analogues.

Structure-activity relationship (SAR) studies are fundamental to understanding how a protein's structure dictates its function researchgate.netscience.gov. By systematically replacing amino acids, one can probe the contribution of individual atoms or functional groups. Replacing a native tryptophan with 4-methoxy-tryptophan allows for the investigation of several key interactions.

The hydrogen bond donating ability of the indole N-H group is critical in many protein structures and functions. The introduction of the methoxy group at the 4-position can sterically and electronically influence this interaction. Furthermore, this substitution allows researchers to assess the importance of hydrophobicity and steric bulk at that specific position within the protein. This approach has been used with other analogues, such as 4-fluorotryptophan, to understand the stability of the genetic code and the sensitivity of proteins to subtle structural changes nih.govnih.gov.

Development of Innovative Molecular Probes and Research Tools

Beyond its direct incorporation into proteins, this compound serves as a building block for the synthesis of more complex molecular probes and research tools berkeley.edumdpi.com. The Fmoc protecting group is standard in solid-phase peptide synthesis (SPPS), enabling the precise placement of 4-methoxy-tryptophan within custom-designed peptide sequences.

These synthetic peptides can be designed as probes to study protein-protein interactions, enzyme substrates, or cellular imaging agents. The unique fluorescent properties of the 4-methoxy-tryptophan residue can be harnessed to report on binding events or changes in the local environment researchgate.net. The ability to create peptides and proteins with tailored functionalities opens new avenues for developing diagnostics, therapeutics, and tools for fundamental biological research nih.govberkeley.edu.

Utilization in Combinatorial Library Synthesis for Ligand Discovery

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse, yet structurally related, molecules. americanpeptidesociety.org When applied to peptide synthesis, this approach allows for the creation of vast peptide libraries that can be screened for specific biological activities, such as binding to a target receptor or inhibiting an enzyme. americanpeptidesociety.org The incorporation of unnatural amino acids, such as this compound, into these libraries significantly expands their chemical diversity beyond that achievable with the 20 proteinogenic amino acids.

The introduction of the 4-methoxy-tryptophan moiety can influence the properties of the peptides in the library in several ways:

Conformational Constraint: The methoxy group can alter the rotational freedom around the chi angles of the amino acid side chain, potentially favoring specific peptide conformations that might exhibit enhanced binding affinity to a biological target.

Modified Hydrophobicity and Polarity: The methoxy group imparts a different electronic distribution and polarity to the indole ring compared to unsubstituted tryptophan, which can lead to altered hydrophobic and hydrogen-bonding interactions with a target protein.

Increased Resistance to Proteolytic Degradation: Peptides containing D-amino acids, which are present in the DL-racemic mixture of this compound, often exhibit increased stability in biological systems due to their resistance to degradation by proteases.

| Position 1 | Position 2 | Position 3 | Resulting Peptide Diversity |

|---|---|---|---|

| Alanine (B10760859) | Glycine (B1666218) | Tryptophan | By introducing just three modified tryptophan analogs at a single position, the diversity of this simple tripeptide library is quadrupled. This principle can be extrapolated to larger libraries with multiple positions of variation, leading to an exponential increase in the number of unique peptide sequences. |

| Alanine | Glycine | 4-Methoxy-Tryptophan | |

| Alanine | Glycine | 5-Methoxy-Tryptophan | |

| Alanine | Glycine | 7-Methoxy-Tryptophan |

Creation of Designed Ligand Mimetics and Enzyme Inhibitors

The unique structural and electronic properties of 4-methoxy-tryptophan make it an attractive component for the rational design of peptide-based ligand mimetics and enzyme inhibitors. By mimicking the key interactions of a natural ligand or substrate, these designed peptides can modulate the activity of biological targets with high specificity and affinity.

A prominent example of the importance of the 4-methoxy-tryptophan residue is found in the natural product argyrin A. nih.gov Argyrins are a family of cyclic peptides with potent antibacterial and antiproteasomal activities. nih.gov All biologically active members of the argyrin family contain an (S)-4-methoxy-tryptophan residue, which has been shown to be crucial for their biological function. nih.gov

Argyrin A exerts its antibacterial effect by inhibiting the bacterial elongation factor G (EF-G), a key protein involved in protein synthesis. nih.gov Structural studies of the interaction between argyrin B (a close analog of argyrin A) and EF-G have revealed that the 4-methoxy group of the tryptophan residue forms a critical hydrogen bond with the side chain of a serine residue (Ser417) in the enzyme's active site. nih.gov This interaction is essential for the high-affinity binding and inhibitory activity of the peptide.

This detailed understanding of the molecular interactions of 4-methoxy-tryptophan has guided the synthesis of argyrin analogs to probe the structure-activity relationship (SAR). These studies have demonstrated that modifications to the 4-methoxy-tryptophan residue can have a significant impact on the antibacterial activity of the resulting peptides. For instance, while an analog containing (S)-5-methoxy-tryptophan retained some activity, analogs with (S)-5-chloro- and (S)-5-methyl-tryptophan were essentially inactive, highlighting the specific requirement for a hydrogen bond acceptor at this position. nih.gov

The insights gained from studying natural products like argyrin A provide a blueprint for the de novo design of enzyme inhibitors. By incorporating this compound into synthetic peptides, researchers can create molecules that mimic the crucial binding interactions of natural ligands. The presence of both D and L isomers in the racemic mixture can be advantageous in this context. While the L-isomer might be expected to mimic the natural configuration, the D-isomer can lead to peptides with altered conformations and increased proteolytic stability, potentially resulting in inhibitors with improved pharmacological properties.

| Argyrin A Analog | Tryptophan Modification | Antibacterial Activity (MIC50) | Key Interaction with EF-G |

|---|---|---|---|

| Argyrin A | (S)-4-methoxy-tryptophan | 19.8 ± 1.6 µM nih.gov | Hydrogen bond from Ser417 to the 4-methoxy group. nih.gov |

| Analog 1 | (S)-5-methoxy-tryptophan | 90–100 µM nih.gov | Potential for a weaker hydrogen bond with Tyr683. nih.gov |

| Analog 2 | (S)-5-chloro-tryptophan | Inactive nih.gov | Lacks a hydrogen bond acceptor at the appropriate position. nih.gov |

| Analog 3 | (S)-5-methyl-tryptophan | Inactive nih.gov | Lacks a hydrogen bond acceptor at the appropriate position. nih.gov |

Analytical Characterization and Stereochemical Purity Assessment of N Fmoc 4 Methoxy Dl Tryptophan and Its Derivatives

Advanced Chromatographic Separation Techniques

Modern chromatography offers a suite of powerful tools for the analysis of complex molecules. For N-Fmoc-4-methoxy-DL-tryptophan, techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable for confirming its identity and assessing its chemical purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of N-Fmoc protected amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For this compound, the bulky, nonpolar Fmoc group provides strong retention on standard C18 columns. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol. phenomenex.com To ensure sharp peaks and reproducible retention times, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. phenomenex.com These acidic modifiers suppress the ionization of the carboxylic acid group, reducing peak tailing and improving chromatographic performance. Purity is determined by integrating the area of the main compound peak and comparing it to the total area of all peaks in the chromatogram, with detection commonly performed using UV spectrophotometry at wavelengths around 220 nm or 265 nm, where the Fmoc group exhibits strong absorbance. phenomenex.comrsc.org

Table 1: Representative RP-HPLC Conditions for Purity Analysis This table is based on typical conditions for N-Fmoc amino acid analysis.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

While HPLC is excellent for purity assessment, it provides limited structural information. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) overcomes this limitation by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. This hybrid technique is a powerful tool for the unambiguous identification and structural confirmation of this compound.

After chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source. ESI generates intact gas-phase ions of the molecule, usually protonated molecules [M+H]⁺ in positive ion mode. rsc.org The mass analyzer then measures the mass-to-charge ratio (m/z) of this parent ion, which should correspond to the calculated molecular weight of this compound (C27H24N2O5, MW: 456.49 g/mol ).

For further structural confirmation, tandem mass spectrometry (MS/MS) is employed. The parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern of tryptophan derivatives often involves the loss of the side chain and specific cleavages around the amino acid backbone. rsc.org This fragmentation signature serves as a molecular fingerprint, providing definitive structural confirmation. mdpi.comnih.govnih.gov

Microchip Electrophoresis (MCE) in Specialized Analyses

Microchip electrophoresis (MCE) represents a miniaturized form of capillary electrophoresis, offering significant advantages such as high speed, reduced sample and reagent consumption, and high separation efficiency. nih.govmdpi.comwiley.com MCE separates analytes based on their differential migration in an electric field within microfabricated channels on a chip. mdpi.com

For the analysis of this compound, MCE can be a valuable tool for rapid purity checks and screening. Due to the inherent charge of the amino acid's carboxyl group, separation can be achieved in a straightforward manner. To enhance detection sensitivity, especially when dealing with low concentrations, derivatization with a fluorescent tag like naphthalene-2,3-dicarboxyaldehyde (NDA) can be performed prior to analysis, followed by laser-induced fluorescence (LIF) detection. elsevierpure.com The coupling of MCE with mass spectrometry (MCE-MS) is also an emerging application, providing both rapid separation and structural identification. nih.gov

Chiral Analysis Methodologies for Enantiomeric Purity Determination

Since this compound is synthesized as a racemic (DL) mixture, the separation and quantification of its individual enantiomers (D and L forms) are critical, particularly when one enantiomer is desired for a specific biological application. Chiral analysis methodologies are employed to determine the enantiomeric excess (ee) or purity.

Application of Chiral Stationary Phases (CSPs) in HPLC and GC

The most direct and widely used method for enantioseparation is chiral HPLC, which utilizes a chiral stationary phase (CSP). phenomenex.com CSPs are packed into HPLC columns and create a chiral environment where the enantiomers of an analyte can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times, allowing for their separation.

For N-Fmoc amino acids, polysaccharide-based CSPs are particularly effective. phenomenex.comphenomenex.com These CSPs are typically derivatives of cellulose (B213188) or amylose (B160209) that have been coated or covalently bonded to a silica (B1680970) support. phenomenex.com Columns such as Lux Cellulose and Chiralcel OD have demonstrated broad success in resolving a wide range of N-Fmoc amino acids under reversed-phase conditions. rsc.orgresearchgate.net The separation is influenced by the mobile phase composition, including the type of organic modifier (acetonitrile or methanol) and the pH. mdpi.com Trifluoroacetic acid is a common additive that improves chiral recognition for these compounds. phenomenex.com The high efficiency of these columns allows for the accurate determination of enantiomeric purity, often achieving baseline resolution for the D and L peaks. phenomenex.comphenomenex.com

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Purity This table is based on typical conditions for N-Fmoc amino acid separation.

| Parameter | Condition 1 (Cellulose-based) | Condition 2 (Amylose-based) |

| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 80:20 (v/v) Acetonitrile / 0.1% TFA in Water | 70:30 (v/v) Acetonitrile / 0.1% Formic Acid in Water |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Expected Elution | L-enantiomer followed by D-enantiomer | D-enantiomer followed by L-enantiomer |

Indirect Enantioseparation Using Chiral Derivatizing Agents (CDAs)

An alternative to direct chiral separation is the indirect method, which involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA). nih.gov A CDA is an enantiomerically pure reagent that reacts with the analyte to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov

A classic example of a CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA). nih.gov It reacts with the primary amino group of an amino acid. However, since the amino group in this compound is protected, this approach would require deprotection first, or the use of CDAs that react with the carboxylic acid moiety.

A more suitable CDA for N-Fmoc protected amino acids would be one like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with amines. acs.org While the alpha-amino group is blocked, if a derivative of this compound had a free primary or secondary amine (for instance, if it were an amide), FLEC could be used. The resulting diastereomers can then be separated by standard RP-HPLC. acs.org The choice of CDA is crucial and must be compatible with the functional groups present on the analyte. nih.gov This method, while effective, involves an additional reaction step which must be carefully controlled to prevent racemization. nih.gov

Marfey’s Reagent and Related Derivatization Strategies

The determination of the enantiomeric composition of amino acids is a critical aspect of peptide chemistry and drug development. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA), and its analogs are powerful tools for the chiral resolution of racemic mixtures of amino acids, including tryptophan derivatives. The underlying principle of Marfey's method involves the derivatization of the primary amine of the amino acid with the chiral reagent, converting the enantiomers into a pair of diastereomers. These diastereomers, possessing different physicochemical properties, can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).

The derivatization of an amino acid, such as 4-methoxy-DL-tryptophan, with Marfey's reagent results in the formation of two diastereomeric adducts: L-FDAA-D-4-methoxy-tryptophan and L-FDAA-L-4-methoxy-tryptophan. Due to the steric and electronic differences imparted by the chiral center of both the reagent and the amino acid, these diastereomers exhibit distinct retention times on an achiral HPLC column. Typically, the D-amino acid derivative elutes later than the L-amino acid derivative. The resulting derivatives possess a strong UV chromophore (dinitrophenyl group), enabling sensitive detection at approximately 340 nm. fishersci.com

The reaction conditions for derivatization are crucial for achieving complete and epimerization-free conversion. The reaction is typically carried out under mild basic conditions, for instance, in the presence of triethylamine (B128534) (TEA) or sodium bicarbonate, and at a slightly elevated temperature to ensure a reasonable reaction rate. nih.gov A significant excess of Marfey's reagent is often used to drive the reaction to completion. nih.gov

| Parameter | Value |

| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 340 nm |

| Expected Elution Order | 1. L-FDAA-L-4-methoxy-tryptophan2. L-FDAA-D-4-methoxy-tryptophan |

| Hypothetical Retention Time (L-derivative) | ~15.2 min |

| Hypothetical Retention Time (D-derivative) | ~16.0 min |

This table presents a typical set of conditions and expected results based on the established principles of Marfey's method for amino acid analysis. Actual retention times may vary depending on the specific instrumentation and experimental conditions.

Development and Application of Fluorescent and UV-Active CDAs

Beyond Marfey's reagent, a variety of other chiral derivatizing agents (CDAs) that impart fluorescence or enhanced UV activity have been developed to improve sensitivity and selectivity in the stereochemical analysis of amino acids. These reagents offer advantages in terms of lower detection limits and, in some cases, altered selectivity for specific amino acid side chains.

Fluorescent CDAs react with the amino group to form diastereomers that can be detected with high sensitivity using a fluorescence detector. This is particularly advantageous when analyzing samples with low concentrations of the target amino acid. Examples of fluorescent CDAs include o-phthaldialdehyde (OPA) in the presence of a chiral thiol, and Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (FDVA). While specific applications to 4-methoxy-tryptophan are not extensively documented, the principles of these methods are broadly applicable to tryptophan and its analogs.

UV-active CDAs, similar to Marfey's reagent, introduce a strong chromophore upon derivatization. The choice of CDA can be tailored to optimize the separation of specific amino acids or to avoid interference from other components in a sample matrix. The development of novel CDAs is an ongoing area of research, with the aim of creating reagents with improved reactivity, stability, and chromatographic properties.

The following table summarizes some classes of fluorescent and UV-active CDAs and their general characteristics.

| CDA Class | Example | Detection Method | Key Features |

| Dinitrophenyl-based | Marfey's Reagent (FDAA) | UV-Vis (340 nm) | Well-established, reliable, broad applicability. |

| Phthaldialdehyde-based | OPA / N-acetyl-L-cysteine | Fluorescence | High sensitivity, rapid reaction. |

| Naphthalimide-based | NBD-F | Fluorescence | High quantum yields, suitable for complex matrices. |

| Chloroformate-based | (1-(9-fluorenyl)ethyl chloroformate) (FLEC) | Fluorescence | Forms stable derivatives. |

Spectroscopic Monitoring Techniques in Synthesis and Characterization

UV-Vis Spectroscopy for Real-Time Monitoring of Fmoc Deprotection in SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The most widely used strategy in SPPS employs the fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain. A key step in each cycle of peptide elongation is the removal of the Fmoc group, a process known as deprotection.

The deprotection is typically achieved by treating the resin-bound peptide with a secondary amine base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). iris-biotech.de The reaction proceeds via a β-elimination mechanism, releasing the free amine on the peptide and generating a dibenzofulvene (DBF)-piperidine adduct.

This DBF-piperidine adduct possesses a strong and characteristic UV absorbance, typically with a maximum around 301 nm. iris-biotech.de This property forms the basis of a powerful real-time monitoring technique for the Fmoc deprotection step. By continuously monitoring the UV absorbance of the solution flowing from the synthesis reactor, it is possible to track the progress of the deprotection reaction. The integral of the UV absorbance peak is directly proportional to the amount of Fmoc group cleaved, and thus provides a quantitative measure of the deprotection efficiency. uzh.ch

The data obtained from UV-Vis monitoring can be used to generate a deprotection profile for each amino acid addition. The table below illustrates a hypothetical deprotection monitoring dataset for a short peptide containing 4-methoxy-tryptophan.

| Coupling Cycle | Amino Acid | Deprotection Time (min) | Peak Area (Arbitrary Units) | Completion (%) |

| 1 | Glycine (B1666218) | 5 | 12,500 | 100 |

| 2 | Alanine (B10760859) | 5 | 12,450 | 99.6 |

| 3 | 4-Methoxy-Tryptophan | 7 | 12,300 | 98.4 |

| 4 | Leucine | 5 | 12,550 | 100.4 |

This table provides a representative example of data that can be obtained from real-time UV-Vis monitoring of Fmoc deprotection. The peak area is proportional to the amount of Fmoc group removed. The completion percentage is calculated relative to the first coupling.

Future Directions and Emerging Paradigms in N Fmoc 4 Methoxy Dl Tryptophan Research

Innovation in Green Chemistry Approaches for Amino Acid and Peptide Synthesis

The conventional methods for solid-phase peptide synthesis (SPPS), while effective, are often associated with a significant environmental footprint due to the extensive use of hazardous solvents and reagents. nih.govnih.gov A major focus of future research is the development of greener, more sustainable approaches for the synthesis of amino acids and peptides, including those incorporating N-Fmoc-4-methoxy-DL-tryptophan.

Innovations in this area are centered around several key strategies:

Greener Solvents: A primary target for greening peptide synthesis is the replacement of commonly used solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), which have toxicity concerns. nih.govrsc.org Researchers are actively exploring more benign alternatives. Propylene carbonate, for instance, has been demonstrated as a viable green polar aprotic solvent for both solution- and solid-phase peptide synthesis. rsc.org Other efforts are focused on developing protocols that utilize water as the primary solvent, for example, through the use of water-dispersible Fmoc-amino acid nanoparticles. nih.gov

Alternative Coupling and Deprotection Reagents: The development of more environmentally friendly coupling reagents is another critical area. For example, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) is considered a greener option due to its high solubility in a broad range of solvents, including recognized green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the water solubility of its byproducts, which simplifies purification. acs.org Similarly, propylphosphonic anhydride (B1165640) (T3P®) is being explored as a green coupling reagent for solution-phase synthesis. rsc.org For the Fmoc deprotection step, which traditionally uses piperidine (B6355638), alternatives like 4-methylpiperidine (B120128) (4-MP) are being investigated to reduce hazardous waste. advancedchemtech.com

Process Optimization and Waste Reduction: A significant portion of waste in SPPS comes from the repetitive washing steps. advancedchemtech.com Innovative protocols are being developed to minimize this waste. One such approach is "in situ Fmoc removal," where the deprotection agent is added directly to the coupling cocktail, combining two steps into one and reducing solvent consumption by as much as 75%. rsc.org

| Green Chemistry Strategy | Conventional Method/Reagent | Greener Alternative/Approach | Key Benefits |

|---|---|---|---|

| Solvent Replacement | DMF, NMP, DCM nih.gov | Propylene Carbonate, 2-MeTHF, Water rsc.orgnih.govacs.org | Reduced toxicity and environmental impact. |

| Coupling Reagents | HBTU/HATU | COMU, T3P® acs.orgrsc.org | Less hazardous, byproducts are often water-soluble, improving purification. |

| Deprotection Reagents | Piperidine | 4-Methylpiperidine (4-MP) advancedchemtech.com | Reduced hazard profile. |

| Process Optimization | Multiple discrete coupling and washing steps | In situ Fmoc removal, continuous flow synthesis rsc.org | Significant reduction in solvent waste and synthesis time. |

Expanding the Chemical Diversity of Tryptophan-Based Peptidomimetics

Tryptophan plays a crucial role in the structure and function of many bioactive peptides, often participating in key interactions with biological targets. researchgate.net Modifying the tryptophan side chain, as seen in this compound, is a powerful strategy for creating peptidomimetics with enhanced properties. Future research will focus on expanding the synthetic toolbox to create an even wider array of tryptophan analogs and incorporating them into peptides to explore new chemical space.

Key areas of development include:

Late-Stage Diversification: A significant emerging trend is the "late-stage" modification of tryptophan residues already incorporated within a peptide sequence. This allows for the rapid generation of a library of analogs from a single parent peptide. Recently, a catalyst-free C2-sulfenylation of tryptophan residues using thiosulfonate reagents in trifluoroacetic acid (TFA) has been developed. nih.govsciencedaily.com This method enables the incorporation of a wide range of functional groups, including trifluoromethylthio (SCF3) and difluoromethylthio (SCF2H), which can improve the bioactivity and serum stability of peptides. nih.gov Another novel method uses an N-sulfonyl oxaziridine (B8769555) reagent to selectively and rapidly tag tryptophan residues without the need for catalysts or light. berkeley.edu

Synthesis of Novel Tryptophan Analogs: Researchers are developing new synthetic routes to access tryptophan derivatives with diverse substitutions on the indole (B1671886) ring. chim.it These methods include C-H activation, Negishi coupling, and various indole synthesis strategies, which provide modular access to a wide range of substituted tryptophans that can then be protected with Fmoc for use in SPPS. chim.it This allows for systematic variation of the electronic and steric properties of the indole side chain.

Conformationally Constrained Analogs: To better understand and control peptide structure, there is growing interest in tryptophan analogs with fixed side-chain orientations. nih.gov The synthesis of asymmetric β-indoylated amino acids, for example, allows for the systematic variation of the indole group's position within a bioactive peptide, which can have a profound impact on its interaction with its target receptor. nih.gov

| Approach | Description | Potential Impact on Peptidomimetics |

|---|---|---|

| Late-Stage C2-Sulfenylation | Catalyst-free modification of tryptophan residues in fully synthesized peptides using thiosulfonate reagents. nih.gov | Rapid generation of peptide libraries with modified pharmacokinetic and pharmacodynamic properties. |

| N-Sulfonyl Oxaziridine Reagents | A reagent that reacts swiftly and selectively with tryptophan residues for direct protein modification. berkeley.edu | Versatile tool for creating novel peptide-based drugs and engineered proteins. |

| Modular Indole Synthesis | Construction of diverse tryptophan analogs from appropriate precursors using methods like C-H activation and cross-coupling reactions. chim.it | Enables fine-tuning of electronic and steric properties for optimized target binding. |

| Conformationally Constrained Analogs | Synthesis of tryptophan derivatives with restricted side-chain rotation, such as β-indoylated amino acids. nih.gov | Provides tools for probing structure-activity relationships and designing peptides with higher affinity and selectivity. |

Development of Integrated Platforms for High-Throughput Synthesis and Characterization

The exploration of novel peptidomimetics, including those derived from this compound, requires the ability to rapidly synthesize and screen large numbers of compounds. A major future direction is the development of fully integrated platforms that combine automated, high-throughput synthesis with advanced characterization and screening capabilities.

These platforms are evolving through several key technological advancements:

Automated Peptide Synthesizers: Modern peptide synthesizers are becoming increasingly sophisticated, offering features like parallel synthesis of multiple peptides, microwave-assisted heating to accelerate reaction times and improve purity, and real-time monitoring of the synthesis process. nih.govpeptide2.com Companies offer a range of automated systems, from benchtop models for research to large-scale instruments for pilot and production scales, capable of synthesizing hundreds or even thousands of peptides per month. genscript.comgyrosproteintechnologies.com

High-Throughput Synthesis Formats: To handle the demand for large peptide libraries, synthesis platforms are moving towards high-throughput formats, such as 96-well plates. peptide2.com These systems allow for the parallel synthesis of hundreds of distinct peptide sequences simultaneously, which is essential for applications like epitope mapping and initial hit discovery. thermofisher.com

Integration with Screening Technologies: The true power of these platforms lies in their integration with high-throughput screening methods. This creates a seamless workflow from synthesis to biological evaluation. youtube.com Emerging platforms include:

Peptide Chip Screening: This technology involves synthesizing or immobilizing large numbers of peptides on a solid surface to form a microarray. These chips can then be used for high-throughput analysis of interactions with proteins, antibodies, or small molecules. creative-peptides.com

Encoded Library Technologies (ELTs): Techniques like DNA-encoded libraries (DEL), phage display, and mRNA display enable the synthesis and screening of massive libraries (up to trillions of variants). youtube.comnih.govmedicilon.com In these systems, each peptide is physically linked to a tag (e.g., a DNA or mRNA sequence) that encodes its identity, allowing for rapid identification of binding partners through affinity selection and sequencing. nih.gov

The convergence of these technologies is creating powerful, end-to-end platforms for peptide drug discovery. medicilon.com By integrating automated synthesis with advanced screening, researchers can accelerate the entire discovery pipeline, from initial library construction and hit identification to lead optimization and functional validation. youtube.com

Q & A

Q. What are the key synthetic strategies for preparing N-Fmoc-4-methoxy-DL-tryptophan, and how is its purity validated?

this compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection of the amino group, followed by methoxy substitution at the indole ring’s 4-position. Critical steps include protecting group chemistry and purification via reverse-phase HPLC. Purity validation typically employs:

- HPLC : Using C18 columns with UV detection (e.g., 280 nm) to confirm retention time and peak homogeneity .

- NMR Spectroscopy : H and C NMR to verify methoxy (-OCH) and Fmoc group integration, as well as stereochemical integrity (DL-form) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., CHNO) and isotopic patterns .

Q. What are the solubility properties and recommended storage conditions for this compound?

The compound is typically soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, as observed in structurally similar methoxy-tryptophan derivatives . For long-term stability:

- Storage : -20°C in airtight, light-protected containers to prevent Fmoc group degradation and indole ring oxidation .

- Reconstitution : Warm to room temperature and vortex thoroughly to ensure homogeneity before use in peptide synthesis or assays .

Q. How does the 4-methoxy modification influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

The 4-methoxy group on the indole ring reduces steric hindrance compared to bulkier substituents (e.g., 5-methyl or 4-cyano groups), facilitating coupling efficiency in SPPS. However, the methoxy group’s electron-donating properties may alter the indole ring’s susceptibility to oxidation, requiring inert atmospheres (e.g., argon) during prolonged reactions .

Advanced Research Questions

Q. How does this compound modulate inflammatory pathways compared to other tryptophan derivatives?

Methoxy-substituted tryptophans, such as 5-methoxy-DL-tryptophan, are reported to inhibit pro-inflammatory cytokine release (e.g., TNF-α) via endothelial cell-mediated mechanisms . The 4-methoxy variant may similarly interact with aryl hydrocarbon receptor (AhR) pathways, though its efficacy depends on:

Q. What experimental strategies resolve contradictions in enzymatic interaction studies involving this compound?

Discrepancies in enzyme inhibition data (e.g., IDO activity) may arise from:

- Assay Conditions : Variations in buffer pH, cofactors (e.g., heme availability for IDO), or substrate concentrations. Standardize protocols using positive controls (e.g., 1-methyl-DL-tryptophan) .

- Metabolite Interference : Quantify downstream metabolites (e.g., kynurenine) via LC-MS to distinguish direct inhibition from off-target effects .

Q. How can researchers optimize the incorporation of this compound into peptide chains for structure-activity relationship (SAR) studies?

Key considerations include:

- Coupling Reagents : Use HBTU/HOBt or OxymaPure for minimal racemization during Fmoc deprotection .

- Side-Chain Protection : Avoid acid-labile groups if the methoxy indole requires stability under SPPS cleavage conditions (e.g., TFA treatment) .

- Post-Synthetic Analysis : Circular dichroism (CD) to confirm secondary structure integrity in methoxy-tryptophan-containing peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.